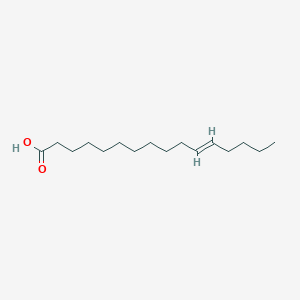

hexadec-11-enoic acid

説明

特性

CAS番号 |

2271-34-3 |

|---|---|

分子式 |

C16H30O2 |

分子量 |

254.41 g/mol |

IUPAC名 |

hexadec-11-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18) |

InChIキー |

JGMYDQCXGIMHLL-UHFFFAOYSA-N |

異性体SMILES |

CCCC/C=C/CCCCCCCCCC(=O)O |

正規SMILES |

CCCCC=CCCCCCCCCCC(=O)O |

外観 |

Unit:50 mgSolvent:nonePurity:>98%Physical liquid |

他のCAS番号 |

73292-39-4 |

同義語 |

C16:1 (cis-11/trans-11) Fatty acid |

製品の起源 |

United States |

Foundational & Exploratory

cis-11-Hexadecenoic Acid: The Biosynthetic Scaffold of Lepidopteran Chemical Communication

[1]

Executive Summary

cis-11-Hexadecenoic acid (Z11-16:Acid) is a monounsaturated fatty acid (C16:1

For researchers in chemical ecology and biopesticide development, Z11-16:Acid represents a strategic checkpoint. Its production via

Part 1: Molecular Architecture & Biosynthetic Origin

The biological significance of Z11-16:Acid lies in its deviation from standard metabolic desaturation. Most eukaryotic desaturases introduce double bonds at the

The Enzymatic Cascade

The synthesis occurs in the endoplasmic reticulum (ER) of pheromone gland cells. The pathway is often triggered by PBAN (Pheromone Biosynthesis Activating Neuropeptide) , which initiates a calcium/cAMP signaling cascade.[4]

-

De Novo Synthesis: Cytosolic Acetyl-CoA is converted to Palmitoyl-CoA (16:0) via Fatty Acid Synthase (FAS).[5]

-

Desaturation (The Critical Step): The integral membrane protein

-desaturase introduces a cis double bond at the 11th carbon of the acyl chain.[5] -

Functionalization: The resulting Z11-16:Acyl-CoA is then processed into the active pheromone by modifying the carboxyl terminus.

Visualization: The Z11-16:Acid Biosynthetic Node

The following diagram illustrates the divergence of Z11-16:Acid from standard lipid metabolism and its conversion into active semiochemicals.

Caption: The central role of Z11-16:Acid as the divergence point between housekeeping lipids and sex pheromones.

Part 2: Functional Role in Chemical Communication

While Z11-16:Acid is the precursor, the derivatives are the active signals. The chemical modification of the Z11-16 scaffold dictates species specificity.

Species-Specific Utilization Table

Different species utilize distinct terminal functional groups attached to the Z11-16 backbone to ensure reproductive isolation.

| Insect Species | Common Name | Primary Pheromone | Role of Z11-16:Acid |

| Helicoverpa armigera | Cotton Bollworm | Z11-16:Ald | Obligate Precursor. Converted by oxidase. High economic impact pest.[6] |

| Plutella xylostella | Diamondback Moth | Z11-16:Ald / Z11-16:Ac | Precursor. Blend of aldehyde and acetate required for attraction. |

| Mamestra brassicae | Cabbage Moth | Z11-16:Ac | Precursor. Acetylated form is the major component. |

| Sesamia nonagrioides | Corn Stalk Borer | Z11-16:Ac / Z11-16:OH | Precursor & Synergist. The acid itself is generally inactive but essential for biosynthesis. |

| Bicyclus martius | Nymphalid Butterfly | Z11-16:Acid Esters | Direct Signal. Male wing androconia contain esters of Z11-16:Acid (rare male usage). |

Mechanism of Action: The "Lock and Key"

The cis-11 double bond geometry provides a rigid "kink" in the hydrocarbon tail. Pheromone Binding Proteins (PBPs) in the male antenna are evolutionarily tuned to transport this specific bent structure through the sensillar lymph to the Olfactory Receptor (OR). A shift to trans (E11) or a different position (

Part 3: Analytical Methodologies (Protocol)

Quantifying Z11-16:Acid requires distinguishing it from its abundant isomer, palmitoleic acid (Z9-16:Acid). Standard GC-MS on non-polar columns often fails to resolve these isomers adequately.

Protocol: Differential Extraction and DMDS Derivatization

Objective: Unambiguous identification of double bond position in pheromone precursors.

Step 1: Pheromone Gland Extraction[7]

-

Dissect pheromone glands from 1-3 day old calling females during scotophase (dark cycle).

-

Immerse glands in 10

L of hexane (for volatile pheromones) or chloroform:methanol (2:1) (if targeting the acid precursor specifically). -

Internal Standard: Spike with 100 ng of tridecanoic acid (13:0).

Step 2: Methylation (FAME Synthesis)

Free fatty acids tail on GC columns. Convert them to Fatty Acid Methyl Esters (FAMEs).[8]

-

Evaporate solvent under

. -

Add 50

L of -

Incubate at 60°C for 10 minutes.

-

Extract FAMEs with hexane.

Step 3: DMDS Derivatization (The Verification Step)

To prove the double bond is at C11 and not C9:

-

Dissolve FAME extract in 50

L hexane. -

Add 50

L Dimethyl Disulfide (DMDS) and 10 -

Incubate at 40°C for 4 hours.

-

Quench with 5% aqueous

. -

Result: The double bond breaks, adding -S-CH3 groups.

-

Z11-16:Me DMDS adduct: Diagnostic fragment ions at m/z 245 and m/z 117 .

-

Z9-16:Me DMDS adduct: Diagnostic fragment ions at m/z 217 and m/z 145 .

-

Visualization: Analytical Workflow

Caption: Dual-pathway analysis for quantification and structural verification of Z11-16:Acid.

Part 4: Industrial Application & Drug Development

The primary application of Z11-16:Acid research is Mating Disruption —saturating a field with pheromone to prevent males from finding females.

Metabolic Engineering (Yeast Cell Factories)

Chemical synthesis of Z11-16 compounds is expensive and generates hazardous waste. Bio-manufacturing using Saccharomyces cerevisiae or Yarrowia lipolytica is the current frontier.

-

Strategy: Heterologous expression of insect genes.

-

Construct:

-

Gene 1: Amyelois transitella

-desaturase (converts yeast Palmitic acid to Z11-16:Acid). -

Gene 2: Helicoverpa armigera Fatty-Acyl Reductase (converts Z11-16:Acid to Z11-16:OH).

-

-

Optimization: Knockout of endogenous yeast

-oxidation (POX genes) prevents degradation of the Z11-16:Acid intermediate.

PBAN Inhibitors (Next-Gen Insecticides)

Since Z11-16:Acid synthesis is PBAN-regulated, small molecule antagonists of the PBAN receptor (PBAN-R) act as "pheromonostatics," rendering females chemically invisible to males.

References

-

Roelofs, W. L., & Rooney, A. P. (2003). Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera. Proceedings of the National Academy of Sciences. Link

-

Jurenka, R. A. (2004). Insect pheromone biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology. Link

-

Hagström, Å.[1][9] K., et al. (2013). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory.[1] Microbial Cell Factories. Link

-

Liénard, M. A., et al. (2008). Sex pheromone biosynthetic pathways are conserved between moths and the butterfly Bicyclus anynana. Journal of Chemical Ecology. Link

-

Wang, H. L., et al. (2011). Biosynthesis of the sex pheromone components (Z)-11-hexadecenal and (Z)-9-hexadecenal in the cotton bollworm, Helicoverpa armigera. Insect Biochemistry and Molecular Biology. Link

Sources

- 1. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pyruvate Kinase Is Required for Sex Pheromone Biosynthesis in Helicoverpa armigera [frontiersin.org]

- 3. Multiple Δ11-desaturase genes selectively used for sex pheromone biosynthesis are conserved in Ostrinia moth genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexokinase Is Required for Sex Pheromone Biosynthesis in Helicoverpa armigera [mdpi.com]

- 5. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

(Z)-11-Hexadecenoic Acid: A Comprehensive Technical Guide for Drug Development Professionals, Researchers, and Scientists

Executive Summary

(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid identified by the CAS number 2416-20-8, has emerged as a molecule of significant interest within the scientific and drug development communities.[1][2][3][4][5] Initially recognized for its role as a precursor to insect sex pheromones, its biological activities in mammalian systems are now a focal point of research.[6][7][8] This guide provides an in-depth technical overview of (Z)-11-hexadecenoic acid, encompassing its chemical and physical properties, established analytical methodologies, and its burgeoning role as a bioactive lipid molecule with therapeutic potential.

Core Chemical and Physical Properties

(Z)-11-Hexadecenoic acid is a 16-carbon monounsaturated fatty acid with the double bond located at the 11th carbon atom in a cis or "Z" configuration.[1] This structural feature is crucial to its physical state and biological function.

Table 1: Physicochemical Properties of (Z)-11-Hexadecenoic Acid

| Property | Value | Source(s) |

| CAS Number | 2416-20-8 | [1][2][3][4][5] |

| Molecular Formula | C16H30O2 | [1][2][4][5][9] |

| Molecular Weight | 254.41 g/mol | [1][2][4][5][9] |

| Physical State | Liquid at room temperature | [1][4] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1][3] |

Biological Significance and Therapeutic Potential

While often overshadowed by its more common isomer, palmitoleic acid ((Z)-9-hexadecenoic acid), (Z)-11-hexadecenoic acid is gaining recognition for its distinct biological activities.[10][11][12]

Role as a Lipokine and Metabolic Regulator

Research has increasingly identified certain fatty acids as "lipokines," hormone-like molecules that regulate metabolic processes.[10][13][14] Palmitoleic acid, a close isomer, is a well-established lipokine that improves insulin sensitivity and suppresses inflammation.[10][14] While direct evidence for (Z)-11-hexadecenoic acid as a lipokine is still emerging, its structural similarity to palmitoleic acid suggests it may possess similar metabolic regulatory functions.

Anti-Inflammatory Properties

Monounsaturated fatty acids are known to possess anti-inflammatory properties.[10][15][16][17][18] Studies on palmitoleic acid have demonstrated its ability to reduce the production of pro-inflammatory cytokines.[10][15][17] This modulation of the inflammatory response is a key area of investigation for the therapeutic potential of (Z)-11-hexadecenoic acid in chronic inflammatory and metabolic diseases.[10][18]

Analytical Methodologies: A Workflow for Accurate Quantification

The accurate quantification of (Z)-11-hexadecenoic acid in complex biological matrices is paramount for both basic research and clinical studies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this application.

Experimental Workflow: From Sample to Data

The following workflow outlines the critical steps for the reliable analysis of (Z)-11-hexadecenoic acid.

Caption: A generalized workflow for the GC-MS analysis of fatty acids.

Step-by-Step Experimental Protocol

A. Lipid Extraction:

-

Homogenization: Homogenize the biological sample in a chloroform:methanol solvent mixture.

-

Phase Separation: Add water to induce a phase separation. The lipids will partition into the lower chloroform layer.

-

Collection: Carefully collect the lower lipid-containing layer.

-

Drying: Evaporate the solvent under a stream of nitrogen to yield the total lipid extract.

B. Fatty Acid Methyl Ester (FAME) Derivatization:

-

Rationale: Derivatization to FAMEs increases the volatility of the fatty acids, making them amenable to GC analysis.

-

Reaction: Treat the dried lipid extract with a methylating agent, such as boron trifluoride in methanol, under heat.

-

Extraction: Extract the resulting FAMEs into an organic solvent like hexane.

-

Drying and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a known volume of solvent for injection.

C. GC-MS Analysis:

-

Injection: Inject the FAME sample onto a suitable capillary column (e.g., a polar column for fatty acid separation).

-

Separation: The FAMEs are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection: As the FAMEs elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.

-

Data Analysis: The (Z)-11-hexadecenoic acid methyl ester is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing its peak area to that of a known amount of an internal standard.

Future Directions and Research Opportunities

The study of (Z)-11-hexadecenoic acid is an expanding field with several promising avenues for future research:

-

Elucidation of a "Lipokine" Role: Investigating whether (Z)-11-hexadecenoic acid is endogenously produced and secreted by adipose tissue to regulate systemic metabolism.

-

Mechanism of Anti-Inflammatory Action: Delineating the specific signaling pathways modulated by (Z)-11-hexadecenoic acid to exert its anti-inflammatory effects.

-

Therapeutic Applications: Exploring the potential of (Z)-11-hexadecenoic acid as a therapeutic agent for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease, as well as chronic inflammatory conditions.

-

Biomarker Development: Assessing the utility of circulating levels of (Z)-11-hexadecenoic acid as a biomarker for metabolic health and disease.[19]

References

-

Metabolon. (n.d.). Palmitoleic Acid. Retrieved from [Link]

- Cruz, M. M., Simão, J. J., de Sá, R., et al. (2020). Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice. Frontiers in Endocrinology, 11, 537061.

- de Lemos, J. R., & Tan, C. Y. (2020). The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease.

- de Souza, C. O., Valenzuela, C. A., Baker, E. J., et al. (2018). Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids. Molecular Nutrition & Food Research, 62(21), e1800322.

-

Rupa Health. (n.d.). Palmitoleic Acid. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Lipokine. Retrieved from [Link]

- Pessentheiner, A. R., & Schoiswohl, G. (2025).

- Morse, N. (2015). Lipid-lowering and anti-inflammatory effects of palmitoleic acid: Evidence from preclinical and epidemiological studies. Journal of Nutritional Biochemistry, 26(1), 1-8.

- Colomer, R., & Menendez, J. A. (2022). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. Nutrients, 14(14), 2824.

-

National Institute of Standards and Technology. (n.d.). Hexadecenoic acid, Z-11-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-11-hexadecenoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-hexadec-11-enoic acid. In PubChem Compound Summary for CID 5312414. Retrieved from [Link]

-

Scent.vn. (n.d.). (Z)-hexadec-11-enoic acid. Retrieved from [Link]

- Ding, B. J., et al. (2016). Percentage of palmitic acid (16:0) and (Z)-11-hexadecenoic acid...

-

National Center for Biotechnology Information. (n.d.). Palmitoleic Acid. In PubChem Compound Summary for CID 445638. Retrieved from [Link]

-

Wikipedia. (2024, January 21). Palmitoleic acid. Retrieved from [Link]

- Sansone, A., Melchiorre, M., Chatgilialoglu, C., & Ferreri, C. (2013). Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development. Chemical research in toxicology, 26(11), 1703–1709.

- Ghasemi, V., & Gudi, G. (2022). Identification and determination of (Z)-11-hexadecenal in sex pheromone of Helicoverpa armigera by GC–MS and bacterial bioluminescence methods. Journal of the Iranian Chemical Society, 20(2), 433-440.

- Ferreri, C., et al. (2019). Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences, 20(4), 863.

-

PrepChem.com. (n.d.). Synthesis of (Z)-11-hexadecenoic acid. Retrieved from [Link]

- United States Environmental Protection Agency. (2009). Registration Decision for (Z)

Sources

- 1. CAS 2416-20-8: (11Z)-hexadec-11-enoic acid | CymitQuimica [cymitquimica.com]

- 2. Hexadecenoic acid, Z-11- [webbook.nist.gov]

- 3. (Z)-11-hexadecenoic acid, 2416-20-8 [thegoodscentscompany.com]

- 4. larodan.com [larodan.com]

- 5. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scent.vn [scent.vn]

- 10. metabolon.com [metabolon.com]

- 11. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 14. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 17. uvadoc.uva.es [uvadoc.uva.es]

- 18. researchgate.net [researchgate.net]

- 19. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 11-Hexadecenoic Acid Production

This guide provides a comprehensive technical overview of the metabolic pathway responsible for the biosynthesis of 11-hexadecenoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical reactions, enzymatic players, regulatory mechanisms, and analytical methodologies pertinent to this significant unsaturated fatty acid.

Introduction: The Significance of 11-Hexadecenoic Acid

11-Hexadecenoic acid, a monounsaturated fatty acid with the chemical formula C16H30O2, is a crucial molecule in various biological contexts. It is perhaps most notably recognized as a key precursor in the biosynthesis of sex pheromones in a wide array of insect species, particularly moths (Lepidoptera).[1][2] The position of the double bond at the 11th carbon (Δ11) is critical for the biological activity of the resulting pheromones, which are essential for chemical communication and mating.[1][3] Beyond the realm of entomology, this fatty acid is also found in other organisms, such as the arbuscular mycorrhiza fungus Rhizophagus irregularis, where it is a major lipid component.[4] Understanding its metabolic pathway is therefore vital for fields ranging from sustainable pest management through pheromone-based strategies to fundamental studies of lipid metabolism and fungal biology.

The Core Biosynthetic Pathway: From Acetyl-CoA to (Z)-11-Hexadecenoic Acid

The production of 11-hexadecenoic acid is not a de novo pathway in itself but rather a specific modification of the canonical fatty acid synthesis pathway. The core of this process is the introduction of a double bond into a saturated 16-carbon fatty acid precursor.

Part 1: De Novo Synthesis of the Saturated Precursor (Palmitoyl-CoA)

The journey begins with the ubiquitous fatty acid synthesis pathway, which takes place in the cytoplasm.

-

Acetyl-CoA Carboxylation: The committed and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC) .[3] This step requires ATP and bicarbonate.

-

Fatty Acid Elongation: The multi-enzyme complex Fatty Acid Synthase (FAS) then orchestrates the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.[3] Through a cycle of condensation, reduction, dehydration, and another reduction, the fatty acid chain is elongated.

-

Formation of Palmitoyl-CoA: The primary product of the FAS complex is palmitic acid (a 16-carbon saturated fatty acid), which is typically released as palmitoyl-CoA.[3] This molecule serves as the direct substrate for the subsequent desaturation step.

Part 2: The Critical Desaturation Step

The defining reaction in the synthesis of 11-hexadecenoic acid is the introduction of a cis double bond between the 11th and 12th carbons of the palmitoyl-CoA chain.

-

Enzyme: This reaction is catalyzed by a specific type of membrane-bound fatty acid desaturase known as Δ11-desaturase (acyl-CoA,hydrogen donor:oxygen Δ11-oxidoreductase).[5][6] These enzymes are typically located in the endoplasmic reticulum.[7]

-

Substrate Specificity: Insect Δ11-desaturases exhibit high specificity for acyl-CoAs with a chain length of 16 carbons (palmitoyl-CoA).[3][8] This specificity is crucial for producing the correct pheromone precursors. While some desaturases can act on fatty acids of different lengths, the enzymes involved in producing major pheromone components are often highly selective.[9][10]

-

Mechanism: The desaturation reaction is an oxidative process that requires molecular oxygen (O2) and a reduced electron donor, typically provided by NADH or NADPH via a cytochrome b5-dependent electron transport chain.[11] The enzyme removes two hydrogen atoms from the C11 and C12 positions of the acyl chain to form the double bond.[12]

-

Product: The primary product of this reaction is (Z)-11-hexadecenoyl-CoA .[3] The "Z" configuration (referring to the cis isomer) is the most common and often the biologically active form in insect pheromones.

The overall biosynthetic pathway from the precursor palmitoyl-CoA is visualized in the diagram below.

Caption: Biosynthetic pathway of (Z)-11-hexadecenoic acid and its subsequent conversion.

Part 3: Downstream Modifications in Pheromone Biosynthesis

In many insects, (Z)-11-hexadecenoyl-CoA is not the final product but an intermediate that undergoes further modifications to produce the active pheromone components. These modifications can include:

-

Chain Shortening: A controlled, partial β-oxidation can shorten the fatty acyl chain by two-carbon units.[1][13] For example, (Z)-11-hexadecenoyl-CoA can be shortened to (Z)-9-tetradecenoyl-CoA.[1]

-

Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by fatty acyl-CoA reductases (FARs) .[3]

-

Acetylation: The resulting fatty alcohol can be esterified with an acetyl group by an acetyltransferase to form an acetate ester, a common class of moth pheromones.[3]

The specific combination of desaturation, chain shortening, reduction, and acetylation events leads to the vast diversity of pheromone blends observed in different insect species.[2]

Regulation of the Pathway

The production of 11-hexadecenoic acid is tightly regulated to ensure it is synthesized at the appropriate time and in the correct quantities, particularly in the context of pheromone production.

-

Transcriptional Regulation: The expression of the Δ11-desaturase gene is a key control point.[14][15] In insects, the expression of these genes is often restricted to specific tissues, such as the female pheromone gland, and to specific developmental stages.[15] Regulatory elements in the promoter regions of these genes can be influenced by transcription factors linked to sex determination and development.[14]

-

Hormonal Control: In many moth species, the entire process of pheromone biosynthesis is under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) .[1][2] PBAN is a neurohormone that, upon release, triggers a signal transduction cascade within the pheromone gland cells, leading to the activation of key enzymes in the pathway, including those in fatty acid synthesis and modification.[2]

-

Substrate Availability: The availability of the precursor, palmitoyl-CoA, from the general fatty acid metabolism can also influence the rate of production.

Experimental Methodologies for the Analysis of 11-Hexadecenoic Acid

The accurate identification and quantification of 11-hexadecenoic acid in biological samples are critical for research in this field. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[16][17]

Detailed Protocol: GC-MS Quantification of 11-Hexadecenoic Acid

This protocol outlines a typical workflow for the analysis of total fatty acids from a biological sample, such as an insect pheromone gland.

1. Sample Collection and Homogenization:

-

Collect the biological tissue of interest (e.g., 5-10 insect pheromone glands) and place it in a glass vial.

-

Add a known quantity of a deuterated internal standard, such as Palmitic Acid-d3 (16:0-d3).[18] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it corrects for sample loss during extraction and derivatization.[16][19]

-

Homogenize the tissue in a suitable solvent system, such as chloroform:methanol (2:1, v/v), to extract the total lipids.

2. Saponification (Hydrolysis):

-

To analyze all fatty acids, including those esterified in triglycerides and phospholipids, a saponification step is required.

-

Evaporate the extraction solvent under a stream of nitrogen.

-

Add a solution of 0.5 M KOH in methanol and heat at 90-100°C for 1 hour to hydrolyze the ester bonds, releasing the free fatty acids.[20]

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Fatty acids are not sufficiently volatile for GC analysis and must be derivatized.[20][21] The most common method is conversion to FAMEs.

-

Neutralize the saponified sample with an acid (e.g., HCl).

-

Add a methylating agent, such as 14% Boron Trifluoride (BF3) in methanol, and heat at 90-100°C for 30 minutes.[20]

-

After cooling, add a saturated NaCl solution and extract the FAMEs with an organic solvent like hexane.[20]

4. GC-MS Analysis:

-

Concentrate the hexane extract containing the FAMEs under nitrogen and reconstitute in a small volume of a suitable solvent (e.g., isooctane).

-

Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A polar capillary column, such as a DB-WAX or SP-2560, is ideal for separating FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs based on their boiling points.[22]

-

-

MS Conditions (Typical):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor the characteristic ions for the methyl ester of 11-hexadecenoic acid and the deuterated internal standard.

-

5. Quantification:

-

Construct a calibration curve using known concentrations of an 11-hexadecenoic acid standard and a fixed concentration of the deuterated internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of 11-hexadecenoic acid in the original sample by comparing its peak area ratio to the calibration curve.

The general workflow for this experimental protocol is illustrated below.

Caption: General experimental workflow for GC-MS analysis of 11-hexadecenoic acid.

Data Presentation

Quantitative results from such analyses allow for precise comparisons between different experimental conditions.

| Fatty Acid | Sample Type | Concentration (ng/gland) | Method | Reference |

| (Z)-11-Hexadecenoic acid | A. segetum gland | ~19.5 µg/100mL culture (in yeast expression system) | GC-MS | [8] |

| Palmitic acid (16:0) | A. segetum gland | - (Precursor) | GC-MS | [8] |

| (Z)-11-Hexadecenal | C. suppressalis | Identified | GC-MS | [23] |

Note: Absolute concentrations in native glands can vary significantly based on species, age, and physiological state. The value presented is from a heterologous expression system designed to produce a related compound, highlighting the quantities achievable.

Conclusion

The biosynthesis of 11-hexadecenoic acid is a well-defined metabolic process centered around the enzymatic activity of Δ11-desaturase on a palmitoyl-CoA substrate. This pathway is of immense biological importance, particularly in insects, where it forms the foundation for the production of a vast array of sex pheromones. The tight regulation of this pathway, through both transcriptional and hormonal controls, underscores its critical role in reproductive success. For researchers, a thorough understanding of this pathway, combined with robust analytical techniques like GC-MS with stable isotope dilution, provides the necessary tools to investigate its function in diverse biological systems and to harness its products for applications such as the development of environmentally benign pest control strategies.

References

-

Zhu, J., Zhao, C., & Löfstedt, C. (2014). Structure Determinants for the Substrate Specificity of Acyl-CoA Δ9 Desaturases from a Marine Copepod. ACS Chemical Biology, 9(4), 997–1005. [Link]

-

Wang, H. L., et al. (2014). Structure determinants for the substrate specificity of acyl-CoA Δ9 desaturases from a marine copepod. ACS Chemical Biology, 9(4), 997-1005. [Link]

-

Wang, X., et al. (2016). Classification and substrate head-group specificity of membrane fatty acid desaturases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(9), 1290-1300. [Link]

-

Kain, J. S., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS Protocol. [Link]

-

Jurenka, R. A. (2004). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate. Entomology, 1-4. [Link]

-

Gorus, F. K., et al. (2018). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 8(4), 75. [Link]

-

Kopka, J., et al. (2024). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Metabolites, 14(2), 99. [Link]

-

Ando, T., et al. (1980). The Biosynthetic Pathway of (Z)-11-Hexadecenal, the Sex Pheromone Component of the Rice Stem Borer, Chilo suppressalis WALKER. Agricultural and Biological Chemistry, 44(12), 2643-2649. [Link]

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. [Link]

-

Wang, X., et al. (2016). Classification and substrate head-group specificity of membrane fatty acid desaturases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(9), 1290-1300. [Link]

-

Zhao, S., et al. (2021). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 11(10), 683. [Link]

-

Helmkampf, M., et al. (2015). Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera. Molecular Biology and Evolution, 32(8), 2036-2048. [Link]

-

von Reuss, S. H., et al. (2018). Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans. eLife, 7, e37802. [Link]

-

Chertemps, T., et al. (2007). A female-biased expressed elongase involved in long-chain hydrocarbon biosynthesis and courtship behavior in Drosophila melanogaster. Proceedings of the National Academy of Sciences, 104(11), 4275-4280. [Link]

-

Los, D. A., & Murata, N. (2017). Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. Journal of Biological Sciences, 17(4), 143-153. [Link]

-

Roelofs, W. L., & Rooney, A. P. (2003). Mechanism for saltational shifts in pheromone communication systems. Proceedings of the National Academy of Sciences, 100(16), 9179-9181. [Link]

-

Li, Y., et al. (2025). Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands. Insects, 16(6), 563. [Link]

-

Albre, J., et al. (2013). The Evolution of Desaturase Gene Regulation Involved in Sex Pheromone Production in Leafroller Moths of the Genus Planotortrix. Journal of Heredity, 104(5), 627-638. [Link]

-

Liu, S., et al. (2019). The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens. International Journal of Molecular Sciences, 20(6), 1395. [Link]

-

Li, Y., et al. (2025). Mean transcript levels (+SE, n = 3) of 10 desaturase genes in different... ResearchGate. [Link]

-

Brands, M., & Dörmann, P. (2020). Palmitvaccenic acid (Δ11-cis-hexadecenoic acid) is synthesized by an OLE1-like desaturase in the arbuscular mycorrhiza fungus Rhizophagus irregularis. bioRxiv. [Link]

-

Raza, M. F., et al. (2024). Exploring the Role of Pheromones and CRISPR/Cas9 in the Behavioral and Olfactory Mechanisms of Spodoptera frugiperda. Insects, 15(1), 1. [Link]

-

Helmkampf, M., et al. (2014). Evolution of the insect desaturase gene family with an emphasis on social Hymenoptera. Genome Biology and Evolution, 6(11), 3075-3089. [Link]

-

Wikipedia. (n.d.). Delta11-fatty-acid desaturase. Wikipedia. [Link]

-

Hagström, Å. K., et al. (2013). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. Microbial Cell Factories, 12, 125. [Link]

-

Lassance, J. M., et al. (2016). Sequence variation determining stereochemistry of a Δ11 desaturase active in moth sex pheromone biosynthesis. Insect Biochemistry and Molecular Biology, 76, 56-64. [Link]

-

Liu, W., et al. (2002). Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. Insect Biochemistry and Molecular Biology, 32(11), 1489-1495. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

-

Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involves a Unique Desaturase. Journal of Chemical Ecology, 47(3), 248-264. [Link]

-

Zhang, Y., et al. (2025). GC-MS Analysis of Fatty Acid Components of Black Soldier Fly Larvae Fed on Kitchen Waste at Different Ages. E3S Web of Conferences, 618, 03011. [Link]

-

Ullah, I., et al. (2014). Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of essential oil of Teucrium stocksianum. Journal of Medicinal Plants Research, 8(46), 1335-1341. [Link]

-

PrepChem. (n.d.). Synthesis of (Z)-11-hexadecenoic acid. PrepChem.com. [Link]

-

Li, X., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 180, 113036. [Link]

-

Hewavitharana, G. G., et al. (2021). Steps of fatty acid profile analysis method for GC-MS. ResearchGate. [Link]

-

Ferreri, C., et al. (2016). Biosynthetic pathways for the formation of three positional isomers of the hexadecenoic fatty acid family (C16 MUFA). PLoS ONE, 11(4), e0152378. [Link]

-

Wisecaver, J. H., et al. (2014). The Evolution of Fungal Metabolic Pathways. PLoS Genetics, 10(12), e1004816. [Link]

-

Wisecaver, J. H., et al. (2014). The Evolution of Fungal Metabolic Pathways. ResearchGate. [Link]

-

Rodrigues, C. F., & Ludovico, P. (2025). Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics. Journal of Fungi, 11(2), 118. [Link]

Sources

- 1. ent.iastate.edu [ent.iastate.edu]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands | MDPI [mdpi.com]

- 6. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]

- 7. scialert.net [scialert.net]

- 8. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure determinants for the substrate specificity of acyl-CoA Δ9 desaturases from a marine copepod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism for saltational shifts in pheromone communication systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans | eLife [elifesciences.org]

- 14. ovid.com [ovid.com]

- 15. mdpi.com [mdpi.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. academicjournals.org [academicjournals.org]

- 21. jfda-online.com [jfda-online.com]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. tandfonline.com [tandfonline.com]

natural sources of cis-11-hexadecenoic acid

An In-depth Technical Guide to the Natural Sources, Biosynthesis, and Analysis of cis-11-Hexadecenoic Acid

Introduction

cis-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a positional isomer of the more commonly known palmitoleic acid (cis-9-hexadecenoic acid). With the chemical formula C16H30O2, its structure is defined by a 16-carbon chain with a single cis double bond located at the 11th carbon from the carboxyl end[1][2]. While it is a measurable component in the lipids of various organisms, its distribution is sporadic and its physiological significance, particularly in mammals, remains largely undefined[3][4].

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the current scientific knowledge on cis-11-hexadecenoic acid. It deviates from a rigid template to deliver a narrative that explores its natural prevalence, delves into its established and putative biosynthetic pathways, and offers detailed, field-proven methodologies for its extraction, identification, and quantification. The primary objective is to equip researchers with the foundational knowledge required to explore the untapped biological roles and potential applications of this specific fatty acid isomer. While its role as an insect pheromone precursor is well-documented, its function in other biological systems presents a compelling area for future investigation[5][6].

Part 1: Natural Distribution of cis-11-Hexadecenoic Acid

The occurrence of cis-11-hexadecenoic acid varies significantly across the biological kingdoms. Unlike its ubiquitous isomer, palmitoleic acid, its presence is often confined to specific species or ecological niches, where it can sometimes represent a substantial portion of the total fatty acid profile.

Microbial Sources

Bacteria represent one of the most significant sources of cis-11-hexadecenoic acid. In the cellulolytic bacterium Cytophaga hutchinsonii, this fatty acid is the principal monoene, constituting a remarkable 29% of the total lipid fatty acids, where it is found predominantly in the phosphatidylethanolamine fraction[7]. Its presence has also been noted in rumen microorganisms, which may contribute to its occurrence in the tissues of ruminant animals[8][9][10].

Marine Organisms

The marine environment is a notable reservoir for this fatty acid.

-

Algae: The red alga Solieria pacifica is a particularly rich source, with cis-11-hexadecenoic acid accounting for 9.0% of its total fatty acids[8][9][10][11].

-

Oceanic Particulate Matter: Studies have identified cis-11-hexadecenoic acid (referred to as 16:1ω5c or 16:1n-5) in oceanic particulate matter, suggesting that marine invertebrates and bacteria may be key producers in the marine food web[12].

The Plant Kingdom

Data on the prevalence of cis-11-hexadecenoic acid in terrestrial plants is limited. The PlantFA database records its presence in the seed oil of Grevillea robusta (8.7% of total fatty acids)[1]. However, compared to other fatty acids, it is not a common component of major vegetable oils.

The Animal Kingdom

In animals, the distribution of cis-11-hexadecenoic acid is diverse, ranging from a critical metabolic intermediate in insects to a minor component in mammals.

-

Insects: This fatty acid is a well-established, key intermediate in the biosynthesis of sex pheromones in numerous lepidopteran species, including the silkworm (Bombyx mori) and various Spodoptera species[5][13]. Its production in the pheromone gland is a critical step in chemical communication for reproduction.

-

Mammals: cis-11-Hexadecenoic acid is found in mammalian tissues, though typically at low levels. It has been identified in ewe milk fat and the intramuscular fat of foals[14]. While it is present at measurable levels in mammalian cells, its biological function remains obscure, and it is often overshadowed by more abundant isomers[3][4].

Data Summary: Occurrence of cis-11-Hexadecenoic Acid

| Kingdom | Organism/Source | Tissue/Fraction | Abundance (% of Total Fatty Acids) | Reference(s) |

| Bacteria | Cytophaga hutchinsonii | Total Lipids | 29% | [7] |

| Rumen Microorganisms | - | Present | [8][9][10] | |

| Algae | Solieria pacifica (Red Alga) | Total Lipids | 9.0% | [8][9][10][11] |

| Plants | Grevillea robusta | Seed Oil | 8.7% | [1] |

| Animals | Spodoptera species (Insects) | Pheromone Gland | Precursor | [13] |

| Ewe | Milk Fat | Present | [14] | |

| Foal | Intramuscular Fat | Present | [14] |

Part 2: Biosynthesis and Physiological Roles

The pathways for the synthesis of cis-11-hexadecenoic acid are specialized and, outside of insects, not extensively characterized. This contrasts sharply with the well-understood synthesis of palmitoleic acid via stearoyl-CoA desaturase-1 (SCD1).

Established Biosynthetic Pathways

1. Δ11-Desaturation in Insects: The most clearly defined pathway exists in insects for pheromone production. Here, palmitic acid (16:0) is directly desaturated by a specific fatty acyl-CoA Δ11-desaturase enzyme to produce cis-11-hexadecenoic acid. This enzyme introduces a double bond between carbons 11 and 12, a less common position for desaturase activity in many organisms[13].

Caption: Biosynthesis of cis-11-hexadecenoic acid in insects.

2. Precursor to Cyclopropane Fatty Acids in Algae: In the red alga Solieria pacifica, the significant presence of cis-11-hexadecenoic acid (9.0%) is strongly associated with the occurrence of cis-11,12-methylene-hexadecanoic acid (7.9%). This suggests a biosynthetic relationship where the double bond of cis-11-hexadecenoic acid serves as the substrate for methylene bridge addition, forming the cyclopropane ring[8][10].

Physiological Significance

-

Established Role in Insects: As a pheromone precursor, its role is vital for the chemical signaling and reproductive success of many insect species. The enzymes in this pathway are targets of interest for developing species-specific pest management strategies[15].

-

Undefined Role in Mammals: In stark contrast to the well-studied effects of palmitoleic acid as a "lipokine" that influences insulin sensitivity and suppresses inflammation, a specific physiological role for cis-11-hexadecenoic acid in mammals has not yet been described[3][4][16]. Its low abundance relative to other isomers has made it difficult to study. This represents a significant knowledge gap and an opportunity for novel discoveries in lipid metabolism and signaling. For researchers in drug development, understanding the baseline levels and potential metabolic pathways of this lesser-known isomer could be crucial when interpreting complex lipidomic datasets.

Part 3: Methodologies for Analysis

The accurate identification and quantification of cis-11-hexadecenoic acid require a multi-step analytical approach, as its co-elution with other C16:1 isomers during standard gas chromatography is a significant challenge. The causality behind this workflow is to first isolate total lipids, then prepare them for chromatographic analysis, and finally use specific techniques to resolve and unambiguously identify the positional isomers.

Caption: Workflow for unambiguous identification of fatty acid isomers.

Protocol 1: Total Lipid Extraction

This protocol is a self-validating system as it ensures the quantitative recovery of lipids from the sample matrix, which is essential for accurate downstream analysis.

-

Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution. The use of a solvent-resistant homogenizer is critical.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or 0.88% KCl) to the homogenate and vortex thoroughly. This induces phase separation.

-

Causality: The addition of the salt solution creates a biphasic system. The lower, denser chloroform layer contains the lipids, while the upper aqueous methanol layer contains polar metabolites.

-

-

Centrifugation: Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to achieve a clean separation of the layers.

-

Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, avoiding the protein interface.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas. Store the dried lipid extract at -80°C until further processing.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

FAMEs are more volatile than their corresponding free fatty acids, a prerequisite for gas chromatographic analysis.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of toluene.

-

Internal Standard: Add an internal standard (e.g., heptadecanoic acid, C17:0) at a known concentration. This is crucial for quantification.

-

Transesterification: Add 2 mL of 1% sulfuric acid in methanol. Seal the tube tightly and heat at 50°C for 2 hours.

-

Causality: This acid-catalyzed reaction simultaneously esterifies free fatty acids and transesterifies acyl groups from glycerolipids to form methyl esters.

-

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.

-

Collection: Collect the upper hexane layer containing the FAMEs for GC analysis.

Protocol 3: Definitive Isomer Identification by GC-MS

Standard GC-MS of FAMEs can confirm the presence of C16:1 isomers but cannot differentiate their double bond positions. Derivatization is therefore mandatory.

-

DMDS Adduct Formation: This protocol is specific for locating double bonds.

-

Dry down the FAMEs sample and reconstitute in 100 µL of hexane.

-

Add 100 µL of dimethyl disulfide (DMDS) and 10 µL of iodine in diethyl ether (60 mg/mL).

-

Flush with nitrogen, seal, and incubate at 40°C overnight.

-

Causality: The iodine catalyzes the addition of a disulfide bridge across the double bond.

-

Quench the reaction by adding 200 µL of 5% sodium thiosulfate solution to remove excess iodine.

-

Extract the DMDS adducts with 200 µL of hexane. The sample is now ready for GC-MS analysis.

-

-

GC-MS Analysis of DMDS Adducts:

-

Inject the derivatized sample into a GC-MS system.

-

Principle of Identification: During mass spectrometry, the DMDS adduct fragments predictably. Cleavage occurs at the carbon-carbon bond between the two methylthio groups that were added across the original double bond. For cis-11-hexadecenoic acid, this results in a diagnostic ion fragment that confirms the C11-C12 position of the original double bond[12]. This provides an unambiguous, self-validating identification.

-

Conclusion and Future Directions

cis-11-Hexadecenoic acid is a fascinating fatty acid with a highly specific and varied distribution in nature. Its well-defined role in insect chemical communication contrasts with the significant ambiguity surrounding its function in mammalian biology. This guide has synthesized the current knowledge on its natural sources, biosynthesis, and the rigorous analytical methods required for its study.

The primary takeaway for researchers is the existence of a significant knowledge gap. The lack of a defined physiological role for cis-11-hexadecenoic acid in vertebrates presents a fertile ground for investigation. Future research should focus on:

-

Functional Genomics: Identifying and characterizing the specific desaturase enzymes responsible for its production in algae, bacteria, and mammals.

-

Lipidomics and Biomarker Discovery: Investigating potential correlations between the levels of cis-11-hexadecenoic acid and metabolic disease states, distinguishing its profile from that of other C16:1 isomers.

-

Cell Signaling Studies: Exploring whether this fatty acid can act as a signaling molecule, interacting with cellular receptors or modulating membrane properties in mammalian cells.

By applying the robust analytical techniques detailed herein, the scientific community can begin to unravel the remaining mysteries of this unique fatty acid, potentially uncovering novel biological pathways and therapeutic opportunities.

References

-

Luna, P., et al. (2009). Occurrence of C16:1 isomers in milk fats from ewes fed with different dietary lipid supplements. Food Chemistry, 117(2), 248-253. [Link]

-

Fatplants: A database of plant fatty acids. (n.d.). 11-Hexadecenoic acid, (11Z)-. Michigan State University. [Link]

-

Walker, R. W. (1969). Cis-11-hexadecenoic acid from Cytophaga hutchinsonii lipids. Lipids, 4(1), 15-18. [Link]

-

Kim, G.-W., et al. (2021). Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida. Molecules, 26(8), 2286. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Hexadecenoic Acid. [Link]

-

Kim, G.-W., et al. (2021). Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida. National Center for Biotechnology Information. [Link]

-

Nichols, P. D., et al. (1989). Occurence of cis-6-hexadecenoic acid and other unusual monounsaturated fatty acids in the lipids of oceanic particule matter. Oceanologica Acta, 12(4), 393-403. [Link]

-

Kim, G.-W., et al. (2021). Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida. ResearchGate. [Link]

-

Kuemmel, D. F., & Chapman, L. R. (1968). The 9-hexadecenoic and 11-octadecenoic acid content of natural fats and oils. Lipids, 3(4), 313-316. [Link]

-

Ledesma-Medina, I., et al. (2022). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. Cells, 11(14), 2146. [Link]

-

FooDB. (2010). Showing Compound Hexadecenoic acid (FDB004036). [Link]

-

Garton, G. A., et al. (1952). The fatty acids of the depot fat of the tiger (Panthera tigris). Biochemical Journal, 52(2), 24-27. [Link]

-

Ledesma-Medina, I., et al. (2022). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. MDPI. [Link]

-

Kim, G.-W., et al. (2021). Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida. Semantic Scholar. [Link]

-

Jurenka, R. (2017). Fatty Acid Origin of Insect Pheromones. ResearchGate. [Link]

-

Ledesma-Medina, I., et al. (2022). Pathways of biosynthesis of hexadecenoic fatty acids. Palmitoleic acid... ResearchGate. [Link]

-

EMBL-EBI. (n.d.). (Z)-hexadec-11-enoic acid (CHEBI:35464). [Link]

-

Sansone, A., et al. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLOS ONE, 11(4), e0152378. [Link]

-

Wikipedia. (n.d.). Palmitoleic acid. [Link]

-

Pauter, A. M., et al. (2014). Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells. Journal of Lipid Research, 55(7), 1338-1350. [Link]

-

Sansone, A., et al. (2019). Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences, 20(4), 897. [Link]

-

Tzompa-Sosa, D. A., et al. (2023). Fatty Acid and Amino Acid Profiles of Seven Edible Insects: Focus on Lipid Class Composition and Protein Conversion Factors. Foods, 12(22), 4090. [Link]

-

Tzompa-Sosa, D. A., et al. (2023). Fatty Acid and Amino Acid Profiles of Seven Edible Insects: Focus on Lipid Class Composition and Protein Conversion Factors. PubMed, 38002148. [Link]

-

Čolović, M., et al. (2017). Biotechnological potential of insect fatty acid-modifying enzymes. Biotechnology and Applied Biochemistry, 65(3), 399-408. [Link]

Sources

- 1. PlantFAdb: 16:1-delta-11c; 11-Hexadecenoic acid, (11Z)-; 11-Hexadecenoic acid, (Z)-; (11Z)-11-Hexadecenoic acid; (Z)-11-Hexadecenoic acid; Hexadec-11(Z)-enoic acid; cis-11-Hexadecenoic acid; -delta-11-Hexadecenoic acid [fatplants.net]

- 2. larodan.com [larodan.com]

- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (Z)-hexadec-11-enoic acid (CHEBI:35464) [ebi.ac.uk]

- 6. 11-Hexadecenoic acid, (92% cis, 8% trans), Monounsaturated fatty acid (CAS 2271-34-3) | Abcam [abcam.com]

- 7. | PDF or Rental [articles.researchsolutions.com]

- 8. Occurrence of Cis-11,12-Methylene-Hexadecanoic Acid in the Red Alga Solieria pacifica (Yamada) Yoshida - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Biotechnological potential of insect fatty acid-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Profiling of Hexadecenoic Isomers

Focus: FAME Preparation and Resolution of 16:1 n-5 ( -Hexadecenoic Acid)

Executive Summary & Scientific Rationale

The analysis of monounsaturated fatty acids (MUFAs) is often oversimplified, with researchers frequently aggregating all 16:1 isomers under "Palmitoleic Acid" (16:1 n-7). However, biological specificity demands higher resolution. 16:1 n-5 (

The Challenge: Standard gas chromatography (GC) protocols utilizing 30-meter non-polar (e.g., 5%-phenyl) or moderate-polar (e.g., PEG) columns often fail to resolve 16:1 n-5 from the dominant 16:1 n-7 peak. Furthermore, aggressive derivatization conditions can induce double-bond migration, artificially altering the n-5/n-7 ratio.

The Solution: This protocol details a mild, acid-catalyzed methylation optimized to preserve positional integrity, coupled with a high-polarity capillary GC workflow (biscyanopropyl stationary phase) required to achieve baseline separation of the n-5 isomer.

Critical Chemistry: Mechanism & Isomer Preservation

To analyze fatty acids by GC, they must be converted into volatile Fatty Acid Methyl Esters (FAMEs).

The Reaction Pathway

We utilize Boron Trifluoride (

-

Mechanism: The Lewis acid (

) activates the carbonyl carbon of the fatty acid, facilitating nucleophilic attack by methanol. -

Isomer Risk: Excessive heat (>100°C) or prolonged reaction times (>60 min) in the presence of strong Lewis acids can cause

-bond migration, shifting the double bond from

Figure 1: Analytical Workflow

Caption: End-to-end workflow ensuring total lipid recovery and isomer preservation.

Detailed Protocol: FAME Preparation

Safety Note:

3.1 Reagents & Equipment[2][3][4][5]

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (Sigma-Aldrich/Supelco). Note: Discard if yellow/brown; reagent must be clear. -

Solvent: Hexane (HPLC Grade) and Methanol (anhydrous).

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0). Avoid C15:0 if analyzing bacterial lipids.

-

Antioxidant: Butylated hydroxytoluene (BHT), 50 mg/L in methanol.

-

Vessels: 10 mL screw-cap glass tubes with Teflon (PTFE) lined caps.

3.2 Step-by-Step Procedure

-

Extraction (Pre-requisite): Extract total lipids using the Folch method (Chloroform:Methanol 2:1). Evaporate solvent under a gentle stream of nitrogen at 30°C.

-

Checkpoint: The residue should be an oily film at the bottom of the tube.

-

-

Solubilization & Standard Addition: Add 0.5 mL of Toluene to the dried residue.

-

Why Toluene? It solubilizes non-polar TAGs better than methanol alone, ensuring the reaction reaches completion.

-

Add 50

L of Internal Standard solution (1 mg/mL C17:0).

-

-

Derivatization (The Critical Step): Add 1.5 mL of 14%

-Methanol . Flush the headspace with Nitrogen gas for 5 seconds to remove oxygen. Cap tightly. -

Incubation: Heat at 90°C for 45 minutes in a heating block or water bath.

-

Optimization: Do not exceed 100°C. 90°C is sufficient for esterification without risking n-5 to n-7 isomerization. Shake the tube gently every 10 minutes.

-

-

Quenching & Extraction: Cool to room temperature (approx. 5 mins). Add 1 mL of HPLC-grade Hexane . Add 1 mL of Distilled Water . Vortex vigorously for 1 minute.[2]

-

Phase Separation: Centrifuge at 2000 x g for 3 minutes.

-

Final Drying: Transfer the upper hexane layer to a new vial containing a small amount of anhydrous Sodium Sulfate (

) to remove trace water. Transfer the dry hexane supernatant to a GC vial with a glass insert.

Analytical Configuration: Resolving the Isomers

Preparation is futile if the chromatography cannot separate the isomers. The 16:1 n-5 peak often elutes immediately after the 16:1 n-7 peak.

Figure 2: Isomer Resolution Logic

Caption: Selection of stationary phase is critical for positional isomer separation.

Recommended GC Parameters

To achieve separation of 16:1 n-5 from 16:1 n-7, a highly polar column is mandatory .

| Parameter | Specification | Rationale |

| Column | SP-2560 or CP-Sil 88 (100 m | 100m length and biscyanopropyl chemistry provide the plate count needed for isomer resolution. |

| Carrier Gas | Hydrogen (40 cm/sec) or Helium (20 cm/sec) | Hydrogen provides sharper peaks and faster elution at lower temperatures. |

| Oven Program | 140°C (hold 5 min) | Slow ramp rate in the C16 region is crucial for separating the |

| Injector | Split (1:50 to 1:100) at 250°C | Prevents column overload; high split ratio improves peak shape for closely eluting isomers. |

| Detector | FID (260°C) | Robust quantification. |

Quality Control & Data Interpretation

Identification

-

Retention Time: On a CP-Sil 88 column, 16:1 n-7 (Palmitoleic) elutes before 16:1 n-5? Correction: In highly polar columns, elution order is generally determined by the distance of the double bond from the carboxyl group.

-

Standard Order (Polar Phase): 16:0

16:1 n-9 -

Validation: You must run a reference standard mix (e.g., Supelco 37-Component FAME Mix) spiked with a pure 16:1 n-5 standard to confirm retention time.

-

Calculation

Calculate concentration (

Where RF (Response Factor) is assumed to be 1.0 for structural isomers of the same chain length.

References

-

AOCS Official Method Ce 1b-89 . (2005).[3] Fatty Acid Composition of Marine Oils by GLC. American Oil Chemists' Society.[1][6][8]

-

Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Lipid Library.[7][9]

-

Delmonte, P., et al. (2011). Separation of fatty acid methyl esters by GC-FID on biscyanopropyl polysiloxane stationary phases. Lipids.

-

Sigma-Aldrich . Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography. Technical Bulletin.

Sources

- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 6. library.aocs.org [library.aocs.org]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. labtorg.kz [labtorg.kz]

lipid extraction methods for palmitvaccenic acid in soil samples

Technical Guide: Extraction and Quantitation of Palmitvaccenic Acid (16:1 5c) in Soil Matrices

Application Note: AN-Lipid-AMF-01

Executive Summary

Target Analyte: Palmitvaccenic Acid (11-cis-hexadecenoic acid; 16:1

This guide details the extraction, fractionation, and analysis of palmitvaccenic acid from complex soil matrices. Unlike generic lipid extraction, this protocol emphasizes the separation of Phospholipid Fatty Acids (PLFA) from Neutral Lipid Fatty Acids (NLFA) . This distinction is critical: in AMF, 16:1

Scientific Foundation & Mechanism

The Analyte: Palmitvaccenic vs. Palmitoleic

Accurate quantification requires distinguishing palmitvaccenic acid from its ubiquitous isomer, palmitoleic acid.

| Common Name | IUPAC Name | Notation | Primary Source in Soil |

| Palmitvaccenic Acid | (11Z)-hexadec-11-enoic acid | 16:1 | Arbuscular Mycorrhizal Fungi (AMF) ; some Gram+ bacteria.[3] |

| Palmitoleic Acid | (9Z)-hexadec-9-enoic acid | 16:1 | Gram-negative bacteria; general eukaryotes. |

Critical Analytical Challenge: These two fatty acids are positional isomers. They have identical molecular weights and fragmentation patterns in standard electron ionization (EI) MS. Chromatographic resolution (using polar capillary columns) is the only reliable method for separation.

Extraction Logic: The Modified Bligh & Dyer

Soil lipid extraction utilizes a single-phase mixture of Chloroform, Methanol, and Buffer to disrupt cell membranes and solubilize lipids.

-

Chloroform (

): Solubilizes non-polar and polar lipids. -

Methanol (

): Disrupts hydrogen bonding between lipids and membrane proteins. -

Citrate Buffer (pH 4.0): Essential for soil. It neutralizes negative charges on soil colloids (clay/humic acids), preventing lipid adsorption and reducing emulsion formation compared to water-based buffers.

Workflow Visualization

Caption: Workflow for fractionating soil lipids into Neutral (NLFA) and Phospholipid (PLFA) pools to distinguish AMF storage from active biomass.

Detailed Protocols

Phase 1: Sample Preparation

Pre-requisites:

-

Soil must be freeze-dried (lyophilized) and sieved (<2 mm).

-

Glassware: All glassware must be baked at 450°C for 4 hours to remove lipid contaminants. Do not use plastic (plasticizers leach into chloroform).

Internal Standard (ISTD):

-

Prepare Nonadecanoic acid (C19:0) or Heneicosanoic acid (C21:0) in chloroform.

-

Add to soil before extraction to account for recovery losses. Target concentration: 10-20

g per sample.

Phase 2: Total Lipid Extraction (Modified Bligh & Dyer)

-

Weighing: Place 2.0 g (mineral soil) or 0.5 g (organic soil) into a 50 mL Teflon-lined screw-cap glass centrifuge tube.

-

Solvent Addition (Single Phase):

-

Extraction: Vortex for 30 seconds. Shake on an end-over-end shaker for 2 hours in the dark.

-

Phase Separation (Splitting):

-

Add 2.5 mL Chloroform .[5]

-

Add 2.5 mL Citrate Buffer .

-

Ratio Check: Final ratio is 1.8 : 2 : 2 (approx 0.9 : 1 : 1).

-

-

Centrifugation: Centrifuge at 2,000

for 15 minutes. -

Collection:

-

The mixture will separate into three layers: Top (Aqueous/MeOH), Middle (Soil/Debris), Bottom (Chloroform/Lipids) .

-

Carefully aspirate the top layer and discard.

-

Transfer the bottom organic phase to a clean glass tube using a long glass Pasteur pipette. Avoid taking any aqueous phase or soil interface.

-

-

Drying: Evaporate the chloroform under a gentle stream of Nitrogen (

) at 37°C until dry.

Phase 3: Lipid Fractionation (SPE)

Why this step? To separate 16:1

-

Column Prep: Use a commercially available Silica SPE column (e.g., 500 mg silica). Condition with 3 mL Chloroform.

-

Loading: Re-dissolve dried lipid extract in 200

L Chloroform and load onto the column. -

Elution 1 (Neutral Lipids - NLFA):

-

Elution 2 (Glycolipids - Discard/Archive):

-

Add 10 mL Acetone . Collect and archive if needed (rarely used for AMF).

-

-

Elution 3 (Phospholipids - PLFA):

-

Add 5 mL Methanol . Collect eluate in a tube labeled "PLFA".

-

Contains: Phospholipids (membrane biomarkers).

-

-

Dry: Evaporate both NLFA and PLFA fractions under

.

Phase 4: Derivatization (FAME Synthesis)

Fatty acids must be converted to Fatty Acid Methyl Esters (FAMEs) for GC analysis.

Method A: Mild Alkaline Methanolysis (For PLFA Fraction) Preserves cyclopropane fatty acids and prevents isomerization.

-

Dissolve dried PLFA residue in 1 mL Toluene:Methanol (1:1) .

-

Add 1 mL 0.2 M KOH in Methanol (freshly prepared).

-

Incubate at 37°C for 15 minutes.

-

Neutralize with 0.25 mL 1 M Acetic Acid .

-

Add 2 mL Hexane and 2 mL DI Water . Vortex 1 min.

-

Centrifuge.[5][7][8][9][10][11] Transfer top Hexane layer (containing FAMEs) to a GC vial.

Method B: Acid Methanolysis (For NLFA Fraction) Required to break the strong ester bonds in Triacylglycerols (TAGs).

Analytical Configuration (GC-MS/FID)

To successfully separate Palmitvaccenic acid (16:1

| Parameter | Specification |

| Column | CP-Sil 88 , DB-23 , or BPX-70 (60m or 100m length recommended). |

| Carrier Gas | Helium or Hydrogen (constant flow 1.5 mL/min). |

| Oven Program | 80°C (hold 1 min) |

| Detector | FID (Quantification) or MS (Confirmation). |

| Identification | Compare retention times against a commercial bacterial FAME mix (e.g., Supelco BAME Mix) + pure 16:1 |

Data Calculation:

- : Peak Area

- : Concentration of Internal Standard

- : Dry weight of soil[10]

References

-

Frostegård, Å., Tunlid, A., & Bååth, E. (2011). Use and misuse of PLFA measurements in soils. Soil Biology and Biochemistry, 43(8), 1621–1625. Link

-

Olsson, P. A. (1999). Signature fatty acids provide tools for determination of the distribution and interactions of mycorrhizal fungi in soil.[2][3][12] FEMS Microbiology Ecology, 29(4), 303–310. Link

-

Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification.[13] Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. Link

-

Buyer, J. S., & Sasser, M. (2012). High throughput phospholipid fatty acid analysis of soils. Applied Soil Ecology, 61, 127–130. Link

-

Quideau, S. A., et al. (2016). Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils. Journal of Visualized Experiments, (114), e54360. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Lipid transfer from plants to arbuscular mycorrhiza fungi | eLife [elifesciences.org]

- 3. Lipid transfer from plants to arbuscular mycorrhiza fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. data.neonscience.org [data.neonscience.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Publication : USDA ARS [ars.usda.gov]

- 10. protocols.io [protocols.io]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]

PLFA analysis techniques for soil microbial community profiling

Application Notes & Protocols

Topic: Phospholipid Fatty Acid (PLFA) Analysis for High-Resolution Soil Microbial Community Profiling

Executive Summary

Phospholipid Fatty Acid (PLFA) analysis is a powerful, culture-independent biochemical technique for quantitatively assessing the living microbial community in soil and other environmental matrices.[1][2] Unlike genetic methods that profile taxonomic potential, PLFA analysis provides a real-time snapshot of the viable microbial biomass and the broad structure of the community at the time of sampling.[3][4] This is because phospholipids are essential components of all living cell membranes and degrade rapidly upon cell death.[5][6][7] This application note provides a comprehensive guide to the principles, methodologies, and data interpretation of PLFA analysis, designed for researchers and scientists seeking to integrate this robust technique into their soil health and microbial ecology studies.

The Scientific Principle: Causality and Rationale

The utility of PLFA analysis is grounded in several key biochemical principles:

-

Ubiquity and Essentiality: Phospholipids are fundamental, structural components of the cellular membranes of all living microorganisms (with the exception of Archaea, which possess ether-linked lipids). They are not used as storage compounds.[5][8]

-

Rapid Turnover: Upon cell death, ester bonds in phospholipids are quickly hydrolyzed by cellular enzymes. This rapid degradation ensures that the extracted PLFA profile represents the living or viable microbial community.[5][6]

-

Chemotaxonomic Significance: Different microbial groups synthesize distinct types of fatty acids through unique biochemical pathways.[9] The length of the carbon chain, the presence and position of double bonds (unsaturation), and the addition of methyl groups or cyclopropane rings create a "fingerprint." While not species-specific, these patterns are characteristic of broad functional groups (e.g., Gram-positive vs. Gram-negative bacteria, fungi, actinomycetes).[2][10]

This technique, therefore, allows us to derive three critical attributes of the soil microbial community:

-

Viable Microbial Biomass: The total concentration of all extracted PLFAs correlates directly with the total living microbial biomass in the sample.[5][7]

-

Community Structure & Composition: The relative abundance (mol%) of specific "biomarker" PLFAs provides a detailed fingerprint of the community's composition.[2][7]

-

Physiological Status: Ratios of specific PLFAs, such as certain mono-unsaturated to saturated fatty acids or cyclopropyl to their precursors, can indicate the physiological stress or growth phase of bacterial populations.[6][7]

The PLFA Analysis Workflow: A Conceptual Overview

The entire process, from soil in the field to an interpretable dataset, involves a multi-stage workflow. Each stage is critical for ensuring data quality and reproducibility.

Caption: Detailed workflow for lipid extraction and fractionation.

Part 3: Derivatization and Instrumental Analysis

Rationale: The extracted phospholipids are not volatile enough for Gas Chromatography. A mild alkaline methanolysis (transesterification) reaction cleaves the fatty acid chains from the glycerol backbone and simultaneously adds a methyl group, creating Fatty Acid Methyl Esters (FAMEs). [5][11]These FAMEs are volatile and can be readily separated and detected by GC-MS or GC-FID. [11][12] Protocol 4: Mild Alkaline Methanolysis

-

Reagent Addition: To the dried phospholipid fraction, add 1 mL of 0.5 M methanolic KOH (potassium hydroxide in methanol). [13][11]2. Reaction: Vortex briefly and incubate in a 37-60°C water bath for 15-30 minutes. [14][13]3. Neutralization: Cool the tubes, then add ~200 µL of 1N acetic acid to neutralize the reaction. [13]4. FAME Extraction:

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

Final Preparation: Evaporate the hexane under a nitrogen stream and reconstitute the FAMEs in a precise volume (e.g., 100-300 µL) of hexane for GC analysis. [13] Instrumental Analysis: GC-MS/FID

The FAMEs are analyzed using a Gas Chromatograph.

-

Separation (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column. [5]* Detection (FID/MS): A Flame Ionization Detector (FID) is typically used for quantification due to its wide linear range. A Mass Spectrometer (MS) is used for positive identification of the FAMEs based on their unique mass fragmentation patterns. [5][15]

Parameter Typical Setting Rationale Instrument Gas Chromatograph with FID and/or MS Separation and detection of volatile FAMEs. [5] Column Non-polar capillary column (e.g., HP-5ms, DB-5) Good separation of fatty acids with varying chain lengths and saturation. Carrier Gas Helium or Hydrogen Inert gas to move analytes through the column. [5] Injection Mode Splitless To ensure the entire sample volume enters the column for maximum sensitivity. Temperature Program Ramped, e.g., 120°C to 300°C Separates FAMEs based on boiling point; lower MW elute first. | Detector | FID for quantification, MS for identification | FID is robust for quantification; MS provides structural confirmation. [5]|

Data Interpretation: From Peaks to Profiles

Data Processing: Raw chromatogram peaks are identified by comparing their retention times and mass spectra to a known FAME standard mix (e.g., MIDI 1208 Calibration mixture). [14]The concentration of each PLFA is calculated relative to the known concentration of the internal standard (19:0) added at the beginning of the extraction. [14] Key Outputs:

-

Total PLFA (nmol/g soil): The sum of all identified PLFA concentrations. This is a direct measure of the total viable microbial biomass. [5][16]2. PLFA Profile (mol %): The relative abundance of each individual PLFA. This "fingerprint" is used for community structure analysis. [5] Interpreting Biomarker Groups: The relative abundances of specific PLFAs are summed to estimate the proportion of major microbial groups.

| Microbial Group | PLFA Biomarkers | Rationale / Notes |

| Gram-Negative Bacteria | Monounsaturated (e.g., 16:1ω7c, 18:1ω7c) and Cyclopropyl (cy17:0, cy19:0) PLFAs. [3][9] | These fatty acids are common in the outer membranes of Gram-negative bacteria. Cyclopropyl PLFAs often increase under stationary growth or stress conditions. [6] |

| Gram-Positive Bacteria | Terminally branched, iso- and anteiso- PLFAs (e.g., i15:0, a15:0, i17:0). [3][9] | The branched structure helps maintain membrane fluidity in these bacteria. |

| Actinomycetes | Mid-chain branched PLFAs (e.g., 10Me16:0, 10Me18:0). [3] | These are characteristic of this important group of filamentous bacteria. |

| Fungi (General) | Polyunsaturated PLFAs, particularly 18:2ω6,9. Also 18:1ω9 is common in saprophytic fungi. [3][10] | Often used as a general fungal marker, but can also be present in some other eukaryotes. Its use can be problematic in the presence of plant roots. [10][17] |

| Arbuscular Mycorrhizal Fungi (AMF) | 16:1ω5c. [3][17] | Considered a strong biomarker for this symbiotic fungal group. |

Important Ratios for Ecological Insight: